molecular formula C30H46O5 B571628 2-Oxopomolic acid CAS No. 54963-52-9

2-Oxopomolic acid

Cat. No. B571628
CAS RN: 54963-52-9
M. Wt: 486.693
InChI Key: HQZKQSIAHGHXDL-SGOBLLPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopomolic acid is a chemical compound with the molecular formula C30H46O5 . It is a white to slightly yellow crystal with low solubility . It has been found to exhibit cytotoxic activity, reduce melanin in B16-F10 cells, and exhibit antioxidant power similar to vitamin E .


Synthesis Analysis

The synthesis of 2-Oxopomolic acid is generally achieved through chemical synthesis . The specific method depends on the desired target compound, and it is usually synthesized through a series of reaction steps in the synthetic route .


Physical And Chemical Properties Analysis

2-Oxopomolic acid is a white to slightly yellow crystal with low solubility . It is acidic and stable at room temperature . The boiling point is predicted to be 616.9±55.0 °C, and the density is predicted to be 1.18±0.1 g/cm3 .

Scientific Research Applications

  • Anti-adipogenic Effect : 1β-Hydroxy-2-oxopomolic acid, a derivative of 2-oxopomolic acid, inhibits adipocyte differentiation and reduces lipid accumulation in 3T3-L1 preadipocytes. It downregulates adipogenic marker genes by blocking the expression of PPARγ and C/EBPα proteins, suggesting potential for treating obesity-related disorders (Ahn et al., 2012).

  • Antiviral Activity : Triterpenoid derivatives, including 3-oxopomolic acid, have shown increased anti-HSV-1 activity in vitro, suggesting potential as antiviral agents (Ryu et al., 1993).

  • Radical-Scavenging Activities : 2-Oxopomolic acid, isolated from cv. Annurca apple fruits, has demonstrated radical-scavenging activities similar to vitamin E. This indicates its potential as a natural antioxidant (D’Abrosca et al., 2005).

  • Antimicrobial Properties : 2-Oxopomolic acid extracted from red rose petals has shown activity against various fungi and bacteria, including C. albicans and S. aureus, highlighting its antimicrobial potential (Ragasa et al., 2008).

  • Cytotoxicity in Cancer Research : In the medicinal plant Polylepis racemosa, 2-oxopomolic acid has been identified as a component with cytotoxic effects, particularly against melanoma and cervical carcinoma cells, suggesting its potential in cancer therapy (Neto et al., 2000).

Safety And Hazards

The toxicity and safety information of 2-Oxopomolic acid is limited . Therefore, appropriate safety measures should be taken when handling and using it. It is recommended to wear appropriate personal protective equipment, such as laboratory gloves, protective glasses, and laboratory coats. In addition, avoid inhaling dust and avoid contact with skin and eyes .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZKQSIAHGHXDL-SGOBLLPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=O)C(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopomolic acid

Citations

For This Compound
100
Citations
IS Cho, JH Kim, Y Lin, XD Su, JS Kang, SY Yang… - Molecules, 2020 - mdpi.com
Flavonoids and triterpenoids were revealed to be the potential inhibitors on soluble epoxide hydrolase (sEH). The aim of this study is to reveal sEH inhibitors from Fuji apples. A …
Number of citations: 8 www.mdpi.com
EK Ahn, JA Lee, DW Seo, SS Hong… - Biological and …, 2012 - jstage.jst.go.jp
… In order to determine anti-adipogenic effect, this study investigated 1β-hydroxy-2-oxopomolic acid (HOA) isolated from Agrimonia pilosa inhibits adipocyte differentiation and expression …
Number of citations: 34 www.jstage.jst.go.jp
C Wu, X Cui, P Yu, M Yang, Y Zhang, X Liu… - Chemistry of Natural …, 2019 - Springer
… as 2α, 19α-dihydroxy-3-oxo-12-ursen-28-oic acid (1)[13], 2-oxopomolic acid (2)[14], pomolic acid (3)[15], 3-epi-2-oxopomolic acid (4)[16], tormentic acid (5)[17], corosolic acid (6)[17], …
Number of citations: 5 idp.springer.com
Y Kashiwada, HK Wang, T Nagao… - Journal of Natural …, 1998 - ACS Publications
… The 13 C NMR spectrum of 11 was similar to that of 2-oxopomolic acid (10), 9 except for the … examinations, the structure of 11 was concluded to be 1β-hydroxy-2-oxopomolic acid. …
Number of citations: 473 pubs.acs.org
B D'Abrosca, A Fiorentino, P Monaco… - Chemistry & …, 2005 - Wiley Online Library
… in southern Italy, together with the known 2-oxopomolic acid (1). The new compounds were identified by means of different spectroscopic techniques as 3-epi-2-oxopomolic acid ( (3α)-3,…
Number of citations: 40 onlinelibrary.wiley.com
Y LIU - Chinese Traditional and Herbal Drugs, 2014 - pesquisa.bvsalud.org
… acid (2), 3-epi-2-oxopomolic acid (3), 2-oxopomolic acid (4), pomolic acid (5), euscaphic acid (6), arjunic acid (7), potentillanoside B (8), 2-oxopomolic acid 28-O-β-D-glucopyranoside (9…
Number of citations: 9 pesquisa.bvsalud.org
XY Zhang, LI Wei, W Jian, LI Ning, MS Cheng… - Chinese journal of …, 2019 - Elsevier
… Further bioactivity-guided fractionation resulted in the isolation of three PTP1B inhibitory ursane-type triterpenes: ursolic acid (1), 2-oxopomolic acid (2), and 2α, 19α-dihydroxy-3-oxo-urs…
Number of citations: 26 www.sciencedirect.com
CC Neto, AJ Vaisberg, BN Zhou, DGI Kingston… - Planta …, 2000 - thieme-connect.com
… These components were identified as ursolic acid, pomolic acid, 3-O-acetylpomolic acid, and 2-oxopomolic acid. Our study determined that pomolic acid is the major anti- …
Number of citations: 45 www.thieme-connect.com
S Luo, X Zhang, K He, J Zou, CA Geng - Phyton (0031-9457), 2022 - cdn.techscience.cn
Uncaria rhynchophylla (Gouteng) is a famous traditional Chinese medicine used for psychiatric and hypotensive purposes in China. In this study, the ethyl acetate (EtOAc) part of U. …
Number of citations: 2 cdn.techscience.cn
CYCY Ragasa, AB Alimboyougen, A John… - JRSCE, 2007 - researchgate.net
… The dichloromethane extract of red rose petals afforded 2-oxopomolic acid (1) and sitosterol by silica gel chromatography. The structure of 1 was elucidated by extensive 1D and 2D …
Number of citations: 4 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.